N-[4-(cyanoacetyl)phenyl]acetamide
Overview
Description
N-[4-(cyanoacetyl)phenyl]acetamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in organic synthesis and their potential biological activities. The structure of this compound consists of a phenyl ring substituted with a cyanoacetyl group and an acetamide group, making it a valuable intermediate in the synthesis of various heterocyclic compounds.
Mechanism of Action
Target of Action
N-[4-(cyanoacetyl)phenyl]acetamide, also known as N-[4-(2-cyanoacetyl)phenyl]acetamide, is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered privileged structures and are extensively utilized as reactants in the synthesis of various heterocyclic compounds .
Mode of Action
The carbonyl and cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents, forming a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can participate in a variety of condensation and substitution reactions .
Biochemical Pathways
Cyanoacetamide derivatives are precursors for heterocyclic synthesis . They are involved in the formation of various organic heterocycles, contributing to the synthesis of biologically active novel heterocyclic moieties .
Result of Action
The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade .
Biochemical Analysis
Biochemical Properties
N-[4-(cyanoacetyl)phenyl]acetamide plays a significant role in biochemical reactions, particularly in the formation of biologically active heterocyclic compounds. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for enzymes involved in cyanoacetylation reactions, leading to the formation of novel heterocyclic structures. These interactions are crucial for understanding the compound’s potential as a chemotherapeutic agent .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling proteins, leading to altered cellular responses. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. It is important to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into biologically active metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. Understanding the metabolic pathways of this compound is crucial for elucidating its biochemical properties and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, this compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyanoacetyl)phenyl]acetamide can be achieved through several methods. One common approach involves the reaction of 4-aminophenylacetic acid with cyanoacetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide and a catalyst like 4-dimethylaminopyridine. The reaction typically takes place in a solvent such as dimethylformamide at elevated temperatures .
Another method involves the direct treatment of 4-aminophenylacetic acid with methyl cyanoacetate without a solvent at room temperature, yielding the target compound . This method is advantageous due to its simplicity and the absence of solvent use.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The choice of reaction conditions and reagents can be optimized to maximize yield and minimize costs. Continuous flow reactors may also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(cyanoacetyl)phenyl]acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetyl group allows for condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Cyclization Reactions: The compound can undergo cyclization reactions to form various heterocyclic structures, such as pyrroles and thiophenes.
Common Reagents and Conditions
Condensation Reactions: Typically involve aldehydes or ketones in the presence of a base such as piperidine or triethylamine.
Substitution Reactions: Common nucleophiles include amines, thiols, and alcohols, often in the presence of a base.
Cyclization Reactions: Often require heating and the use of catalysts such as potassium hydroxide or triethylamine.
Major Products Formed
Pyrrole Derivatives: Formed through cyclization reactions with phenacyl bromide.
Thiophene Derivatives: Formed through reactions with isothiocyanates.
Scientific Research Applications
N-[4-(cyanoacetyl)phenyl]acetamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N-(4-(2-chloroacetyl)phenyl)acetamide: Similar structure but with a chloroacetyl group instead of a cyanoacetyl group.
N-(4-(2-bromoacetyl)phenyl)acetamide: Similar structure but with a bromoacetyl group.
Uniqueness
N-[4-(cyanoacetyl)phenyl]acetamide is unique due to the presence of the cyano group, which imparts distinct reactivity and potential biological activities. The cyano group allows for a wider range of chemical transformations compared to its chloro and bromo counterparts, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
N-[4-(2-cyanoacetyl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8(14)13-10-4-2-9(3-5-10)11(15)6-7-12/h2-5H,6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSYMJHFGPFVKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354680 | |
Record name | N-[4-(cyanoacetyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252895-07-1 | |
Record name | N-[4-(cyanoacetyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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